
(3alpha,5R,6beta,22S,23S)-22,23-Epoxy-6-methoxy-3,5-cyclostigmastane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3alpha,5R,6beta,22S,23S)-22,23-Epoxy-6-methoxy-3,5-cyclostigmastane is a complex organic compound belonging to the class of cyclostigmastanes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,5R,6beta,22S,23S)-22,23-Epoxy-6-methoxy-3,5-cyclostigmastane typically involves multiple steps, including the formation of the cyclostigmastane core, introduction of the epoxy group, and methoxylation. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3alpha,5R,6beta,22S,23S)-22,23-Epoxy-6-methoxy-3,5-cyclostigmastane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
(3alpha,5R,6beta,22S,23S)-22,23-Epoxy-6-methoxy-3,5-cyclostigmastane has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (3alpha,5R,6beta,22S,23S)-22,23-Epoxy-6-methoxy-3,5-cyclostigmastane involves its interaction with specific molecular targets and pathways. The epoxy and methoxy groups play a crucial role in its binding affinity and reactivity with enzymes or receptors. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- (3alpha,5alpha,6beta,22S)-3,5,25-Trihydroxy-6,19-epoxycholestan-22-yl acetate
- (3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol
Uniqueness
(3alpha,5R,6beta,22S,23S)-22,23-Epoxy-6-methoxy-3,5-cyclostigmastane is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and potential applications compared to similar compounds. Its epoxy and methoxy groups provide unique reactivity and binding characteristics that are not present in other related compounds.
Properties
Molecular Formula |
C30H50O2 |
|---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(2S,3S)-2-[(1S)-1-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]ethyl]-3-[(3S)-2-methylpentan-3-yl]oxirane |
InChI |
InChI=1S/C30H50O2/c1-8-20(17(2)3)27-26(32-27)18(4)22-9-10-23-21-15-25(31-7)30-16-19(30)11-14-29(30,6)24(21)12-13-28(22,23)5/h17-27H,8-16H2,1-7H3/t18-,19+,20-,21-,22+,23-,24-,25+,26-,27-,28+,29+,30-/m0/s1 |
InChI Key |
PRBQUPUTVOJWQZ-QZEDACFGSA-N |
Isomeric SMILES |
CC[C@H]([C@H]1[C@@H](O1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]56[C@@]4(CC[C@@H]5C6)C)OC)C)C(C)C |
Canonical SMILES |
CCC(C1C(O1)C(C)C2CCC3C2(CCC4C3CC(C56C4(CCC5C6)C)OC)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


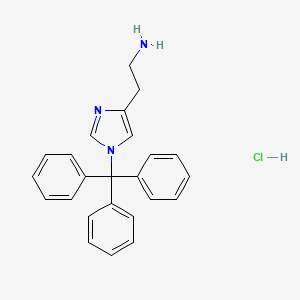

![(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B13449195.png)


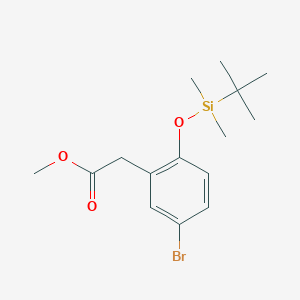

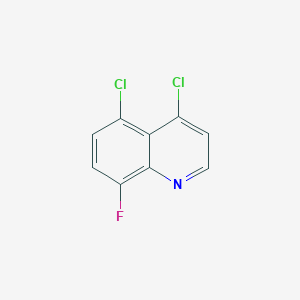
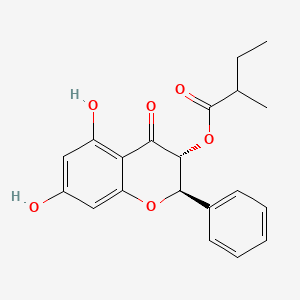

![3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449252.png)
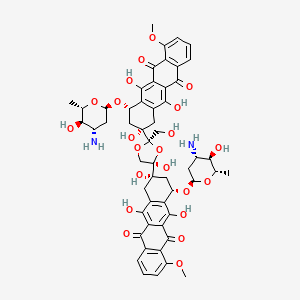
![Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester](/img/structure/B13449270.png)

